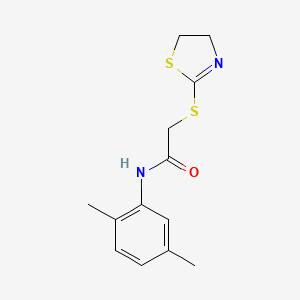![molecular formula C16H21N3O2 B2749629 [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine CAS No. 85236-70-0](/img/structure/B2749629.png)
[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine
描述
[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine: is a chemical compound characterized by the presence of two pyrrolidine groups attached to a phenyl ring via carbonyl linkages
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine typically involves the reaction of 3,5-diaminobenzoic acid with pyrrolidine and a suitable coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions:
Oxidation: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine can undergo oxidation reactions, particularly at the pyrrolidine rings, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of the pyrrolidine rings.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of the phenyl ring.
科学研究应用
Chemistry: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme inhibition or activation.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological system in which the compound is present.
相似化合物的比较
[3,5-Bis(morpholin-1-ylcarbonyl)phenyl]amine: Similar structure but with morpholine rings instead of pyrrolidine.
[3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine: Contains piperidine rings instead of pyrrolidine.
[3,5-Bis(azetidin-1-ylcarbonyl)phenyl]amine: Features azetidine rings in place of pyrrolidine.
Uniqueness: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine is unique due to the presence of pyrrolidine rings, which impart specific chemical and biological properties. The size and flexibility of the pyrrolidine rings can influence the compound’s binding affinity and selectivity for molecular targets, making it distinct from its analogs.
属性
IUPAC Name |
[3-amino-5-(pyrrolidine-1-carbonyl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-14-10-12(15(20)18-5-1-2-6-18)9-13(11-14)16(21)19-7-3-4-8-19/h9-11H,1-8,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYXZZIRFDZAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)N)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/new.no-structure.jpg)


![5-(1-ethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2749551.png)
![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B2749552.png)
![2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid](/img/structure/B2749553.png)
![8-(2-fluorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2749554.png)

![Tert-butyl 1-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2749560.png)
![2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide](/img/structure/B2749561.png)
![N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2749564.png)
![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2749566.png)

